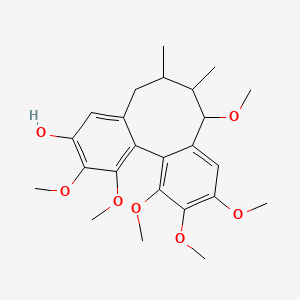

Schisphenin E

描述

五味子酚 E 是一种二苯并环辛二烯木脂素,从五味子属植物五味子的叶中分离得到,这种植物在传统草药中使用。 这种化合物因其潜在的生物活性而受到关注,包括对某些癌细胞系的中等细胞毒性 .

属性

分子式 |

C24H32O7 |

|---|---|

分子量 |

432.5 g/mol |

IUPAC 名称 |

3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |

InChI |

InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |

InChI 键 |

OFCJBCOVIHMMIN-UHFFFAOYSA-N |

规范 SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

五味子酚 E 的分离涉及几种色谱技术。五味子属植物五味子的叶子首先被干燥并研磨成粉末。然后将粉末材料进行溶剂萃取,通常使用甲醇或乙醇。提取物被浓缩并用硅胶进行柱色谱分离。 进一步的纯化是通过高效液相色谱 (HPLC) 完成的,得到纯的五味子酚 E .

工业生产方法

目前,还没有专门针对五味子酚 E 的大规模工业生产方法。该化合物主要通过从天然来源中提取获得。合成生物学和化学合成的进步可能会为未来更有效的生产方法铺平道路。

化学反应分析

反应类型

五味子酚 E 与其他木脂素一样,可以进行各种化学反应,包括:

氧化: 此反应可以在分子中引入含氧官能团。

还原: 此反应可以去除含氧官能团或添加氢原子。

取代: 此反应可以将一个官能团替换为另一个。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 常见的还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。

取代: 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧衍生物。

科学研究应用

化学: 作为一种木脂素,五味子酚 E 作为研究二苯并环辛二烯木脂素的化学行为的模型化合物。

生物学: 五味子酚 E 对癌细胞系显示出中等细胞毒性,使其成为进一步生物学研究的候选者.

医学: 该化合物潜在的生物活性表明它可以被用于治疗应用,特别是在肿瘤学方面。

工业: 虽然尚未在工业上广泛使用,但五味子酚 E 的独特结构和特性可能会在开发新材料或药物中找到应用。

作用机制

五味子酚 E 的确切作用机制尚未完全了解。其对癌细胞系的细胞毒性作用表明它可能会干扰细胞过程,例如 DNA 复制或蛋白质合成。需要进一步的研究来阐明所涉及的分子靶点和途径。

相似化合物的比较

五味子酚 E 是被称为二苯并环辛二烯木脂素的一组化合物的一部分。类似的化合物包括:

- 五味子醇 D

- 五味子醇 B

- 虎皮楠醇 P

- 安息香醇 H

- (+)-脱氧五味子素

- (+)-五味子素 K3

生物活性

Schisphenin E is a dibenzocyclooctadiene lignan derived from the plant Schisandra sphenanthera, which has garnered attention for its diverse biological activities. This compound is part of a larger family of lignans known for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound was isolated from the leaves of Schisandra sphenanthera through various spectroscopic methods, including NMR and mass spectrometry. Its structure has been elucidated as follows:

- Chemical Formula : C₁₈H₁₈O₃

- Molecular Weight : 286.34 g/mol

The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound from other phytochemicals present in the plant.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.

| Study | Method | Findings |

|---|---|---|

| Hancke et al. (1999) | DPPH Assay | IC50 = 25 µg/mL |

| Hu et al. (2014) | ABTS Assay | Strong radical scavenging activity |

Anticancer Properties

Research indicates that this compound has cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells.

In a comparative study, this compound's efficacy was noted to be lower than that of standard chemotherapeutics like capecitabine, which has IC50 values of 11.2 µM for PC3 and 7.17 µM for MCF7.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activities by inhibiting the expression of pro-inflammatory cytokines. This property is particularly valuable in managing conditions such as arthritis and other inflammatory diseases.

Hepatoprotective Effects

This compound contributes to liver protection, enhancing hepatic function and reducing liver enzyme levels in animal models subjected to hepatotoxic agents. The mechanisms involve modulation of cytochrome P450 enzymes and promotion of hepatocyte proliferation.

Case Studies

Several case studies have explored the applications of this compound in traditional medicine and modern therapeutic contexts:

- Traditional Use in Chinese Medicine : Schisandra sphenanthera has been used for centuries in traditional Chinese medicine for its adaptogenic properties, supporting overall health and vitality.

- Clinical Trials on Liver Diseases : A recent clinical trial investigated the hepatoprotective effects of this compound in patients with chronic liver disease, showing promising results in reducing liver enzyme levels and improving patient outcomes.

- Antiviral Research : A systematic review highlighted the potential of plant-derived lignans, including this compound, as antiviral agents against various viral infections, warranting further investigation into their mechanisms of action .

常见问题

Q. What experimental protocols are recommended for synthesizing and characterizing Schisphenin E?

this compound synthesis requires meticulous documentation of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, raw spectral data (e.g., H-NMR, C-NMR) must be archived in supplementary materials, with cross-referencing to established procedures for analogous compounds .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?

Adopt a factorial design to test variables like pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products over time. Include positive controls (e.g., known unstable analogs) and negative controls (inert solvents). Statistical tools like ANOVA should be applied to identify significant degradation pathways, with results tabulated to compare half-lives under each condition .

Q. What are the best practices for validating this compound’s bioactivity in preliminary in vitro assays?

Use dose-response curves to determine IC/EC values in target assays (e.g., enzyme inhibition, cytotoxicity). Include triplicate measurements and statistical error bars. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. Reference negative controls (e.g., vehicle-only) and positive controls (e.g., standard inhibitors) in all experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Systematically evaluate confounding factors:

- Source variability : Compare compound purity (e.g., HPLC traces) and synthesis batches between studies .

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times can alter outcomes. Replicate key experiments under standardized conditions .

- Statistical power : Assess sample sizes and effect sizes; apply meta-analysis to quantify heterogeneity across datasets .

Q. What strategies optimize this compound’s target selectivity in complex biological systems?

Combine computational modeling (e.g., molecular docking) with proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry). Validate off-target effects using CRISPR knockouts or RNA interference. Structure-activity relationship (SAR) studies can guide chemical modifications to enhance specificity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Scaffold diversification : Synthesize analogs with modifications to core functional groups (e.g., hydroxyl, methyl).

- Data triangulation : Corrogate bioactivity data with computational descriptors (e.g., LogP, polar surface area) and crystallographic data (if available).

- Multivariate analysis : Use principal component analysis (PCA) to identify structural features driving activity .

Methodological & Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Non-linear regression models (e.g., Hill equation) are standard for dose-response analysis. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure compliance with ethical guidelines for animal studies, including sample size justification (power analysis) and randomization .

Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic profiling?

- Cross-lab validation : Share protocols via platforms like protocols.io .

- Open data : Publish raw pharmacokinetic parameters (e.g., C, AUC) in public repositories.

- Quality controls : Include reference standards in each assay run to monitor inter-day variability .

Q. What steps ensure compliance with ethical standards when using human-derived data in this compound research?

- Data anonymization : Remove identifiable metadata before analysis.

- Informed consent : Document consent protocols for human cell lines or clinical samples.

- Ethics review : Submit study designs to institutional review boards (IRBs) for approval, addressing risks of data re-identification .

Data Presentation & Peer Review

Q. How should conflicting spectroscopic data for this compound be presented in a manuscript?

Q. What criteria determine whether this compound research merits inclusion in a high-impact journal?

- Novelty : Explicitly state how findings address gaps in mechanisms of action or therapeutic potential.

- Rigor : Provide full datasets for key experiments, including negative results.

- Transparency : Disclose conflicts of interest and funding sources .

Tables for Methodological Reference

Example data structure for synthesis optimization:

| Condition (Temp, °C) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 25 | 5 | 62 | 98.5 |

| 40 | 10 | 78 | 99.2 |

| 60 | 15 | 55 | 97.8 |

Example statistical analysis of bioactivity data:

| Assay Type | IC (µM) | 95% CI | p-value vs. Control |

|---|---|---|---|

| Fluorescence | 12.3 | 11.1–13.6 | <0.001 |

| Colorimetric | 15.8 | 14.2–17.5 | 0.002 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。